

5-Amino-1H-pyrazole-3-acetic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Amino-1H-pyrazole-3-acetic acid

Cat. No.: B070959

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CAS Number: 174891-10-2

Molecular Formula: $C_5H_7N_3O_2$

Molecular Weight: 141.13 g/mol

This technical guide provides an in-depth overview of **5-Amino-1H-pyrazole-3-acetic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthesis protocol, and its emerging applications, particularly as a scaffold for kinase inhibitors and as a component in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Chemical Properties

5-Amino-1H-pyrazole-3-acetic acid is a substituted pyrazole featuring both an amino group and an acetic acid moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, allowing for a variety of chemical modifications.

Structure:

Table 1: Physicochemical Properties of **5-Amino-1H-pyrazole-3-acetic acid**

Property	Value	Source
CAS Number	174891-10-2	N/A
Molecular Formula	C ₅ H ₇ N ₃ O ₂	N/A
Molecular Weight	141.13 g/mol	N/A
Appearance	Off-white to light yellow powder	N/A
Solubility	Soluble in DMSO and methanol	N/A

Experimental Protocols: Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

The synthesis of **5-Amino-1H-pyrazole-3-acetic acid** can be achieved through a cyclocondensation reaction, a common and effective method for the preparation of pyrazole derivatives. The following protocol is a representative procedure based on established methodologies for analogous compounds.

Reaction Scheme:

Materials:

- Diethyl 3-oxopentanedioate (1.0 eq)
- Hydrazine hydrate (1.1 eq)
- Glacial Acetic Acid
- Ethanol
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate

- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (1.0 eq) in glacial acetic acid (5-10 volumes).
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Work-up:** Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure.
- **Extraction:** To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **5-Amino-1H-pyrazole-3-acetic acid**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. These derivatives are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Kinase Inhibition and the FGFR Signaling Pathway

A significant area of application for 5-aminopyrazole derivatives is in the development of kinase inhibitors. Specifically, compounds bearing this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.

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Inhibitor -> P1 [label="Inhibits\nAutophosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; } end_dot Figure 1. Simplified FGFR signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Role in Targeted Protein Degradation (PROTACs)

The bifunctional nature of **5-Amino-1H-pyrazole-3-acetic acid** makes it an attractive linker component in the design of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins. The amino and carboxylic acid groups on the pyrazole ring provide convenient attachment points for the target-binding ligand and the E3 ligase-binding ligand.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a general workflow for the screening and evaluation of 5-aminopyrazole derivatives as potential kinase inhibitors.

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Conclusion

5-Amino-1H-pyrazole-3-acetic acid is a valuable and versatile building block for the development of novel therapeutics. Its utility as a scaffold for potent kinase inhibitors, particularly targeting the FGFR signaling pathway, and its potential as a linker in the burgeoning field of targeted protein degradation, underscore its importance for researchers in drug discovery. The synthetic accessibility and the chemical tractability of this compound pave the way for the creation of diverse chemical libraries for the identification of next-generation drug candidates.

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